molecular formula C20H16F3NO5 B4575142 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B4575142
M. Wt: 407.3 g/mol
InChI Key: UAUVTPSZXUVFIA-UHFFFAOYSA-N
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Description

8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chromen-2-one core, substituted with various functional groups including a nitro group, a trifluoromethyl group, and a phenoxy group. The combination of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-keto ester under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide and a suitable catalyst.

    Phenoxy Group Addition: The phenoxy group is added through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenoxy group may contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one include:

  • 7-methyl-5-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
  • 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-2H-chromen-2-one
  • 6-hexyl-7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one

These compounds share similar structural features but differ in the substitution patterns on the chromen-2-one core. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO5/c1-3-4-12-9-18(25)29-19-11(2)16(8-6-14(12)19)28-17-7-5-13(20(21,22)23)10-15(17)24(26)27/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVTPSZXUVFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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